![molecular formula C24H17N3O2S B2520978 5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 958612-71-0](/img/structure/B2520978.png)
5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one" is a derivative of imidazoquinazolinone, which is a fused heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound suggests that it may have been synthesized through a process involving the thiolation of imidazoquinoline precursors, similar to the methods described in the provided papers for related compounds.
Synthesis Analysis
The synthesis of related imidazoquinoline derivatives has been reported using iodine-catalyzed regioselective sulfenylation under metal- and oxidant-free conditions . This method utilizes disulfides or thiophenols as sulfenylating agents to obtain sulfenylated imidazoquinoline derivatives. Another approach for synthesizing a triazoloquinazolinone derivative involves the use of dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as building blocks . Although the specific synthesis of "5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one" is not detailed, these methods provide insight into possible synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of the compound likely features a complex arrangement of rings, including an imidazoquinazolinone core, which is a bicyclic structure composed of fused imidazole and quinazoline rings. The presence of a sulfanyl group attached to the imidazoquinoline core indicates that the compound could exhibit unique electronic and steric properties, influencing its reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of "5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one" are not provided, the literature suggests that sulfenylated imidazoquinolines can participate in various chemical transformations. The sulfanyl group could potentially undergo further reactions, such as oxidation or conjugation with other nucleophiles, which could be exploited to generate a diverse array of derivatives for biological evaluation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both aromatic and heteroaromatic systems could contribute to its stability and solubility in organic solvents. The sulfanyl group could also impact the compound's polarity and ability to form hydrogen bonds, which are important factors in its solubility in different solvents and its overall reactivity. The compound's crystalline structure, melting point, and other physical properties would require empirical determination through experimental analysis.
Wissenschaftliche Forschungsanwendungen
Implications in Medicinal Chemistry
Quinazoline derivatives, including imidazoquinazolines, have been extensively explored for their therapeutic potential across various domains of medicinal chemistry. These compounds are integral to the development of new medicinal agents due to their stability and the ability to introduce bioactive moieties, enhancing antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).
Anticancer Applications
The anticancer properties of quinazoline derivatives are well-documented, with research indicating their potential to inhibit various cancer pathways, including epidermal growth factor receptors (EGFR), which are critical targets for cancer chemotherapy. Such compounds exhibit a broad spectrum of anticancer activities, underscoring the utility of quinazolines in oncology research (Ravez et al., 2015).
Role in Drug Discovery
Quinazolines are a focal point in drug discovery due to their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The structural versatility of quinazoline derivatives allows for the exploration of novel therapeutic agents, highlighting the significance of these compounds in advancing pharmacotherapy (Faisal & Saeed, 2021).
Application in Antimicrobial Resistance
Quinazoline derivatives are researched for their potential to address the challenge of antimicrobial resistance, presenting a promising avenue for the development of new antibiotics. Their ability to serve as a versatile lead molecule in combating antibiotic resistance underlines the importance of quinazoline-based research in medicinal chemistry (Elgemeie et al., 2019).
Eigenschaften
IUPAC Name |
5-phenacylsulfanyl-2-phenyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c28-20(16-9-3-1-4-10-16)15-30-24-25-19-14-8-7-13-18(19)22-26-21(23(29)27(22)24)17-11-5-2-6-12-17/h1-14,21H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGMXEDXPTXPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-isopentyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520895.png)
![Ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2520896.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2520897.png)
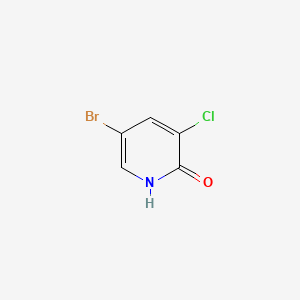
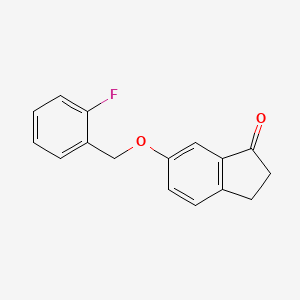
amino]acetamide](/img/structure/B2520907.png)
![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2520908.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/no-structure.png)
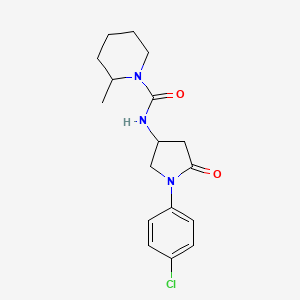
![tert-butyl 4-[1-(3-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-5-quinazolinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2520911.png)

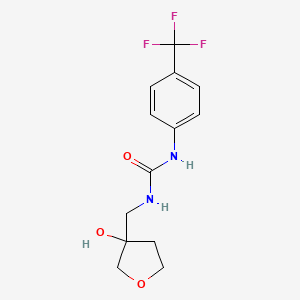
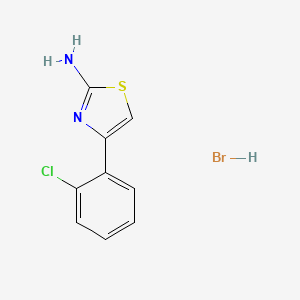
![2-{4-[(Diethylamino)sulfonyl]phenyl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B2520917.png)